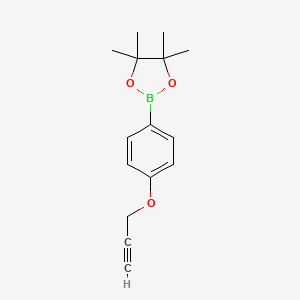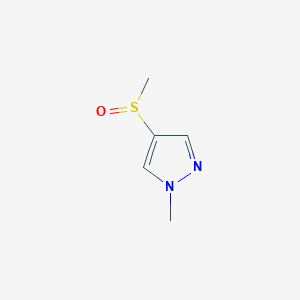
1-Methyl-4-methylsulfinylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-methylsulfinylpyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as agriculture, medicine, and chemistry. This compound is a derivative of pyrazole and is known for its unique properties that make it a suitable candidate for various research applications. In
Mécanisme D'action
The mechanism of action of 1-Methyl-4-methylsulfinylpyrazole is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins in the body. For example, in cancer cells, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
1-Methyl-4-methylsulfinylpyrazole has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of many diseases. Additionally, it has been shown to have anti-tumor effects in various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methyl-4-methylsulfinylpyrazole in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-Methyl-4-methylsulfinylpyrazole. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects in animal studies, and further research is needed to explore its potential as a treatment for this disease. Another area of interest is its use as a building block for the synthesis of other compounds. By modifying the structure of 1-Methyl-4-methylsulfinylpyrazole, it may be possible to create new compounds with unique properties and applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 1-Methyl-4-methylsulfinylpyrazole is a chemical compound that has numerous applications in scientific research. Its unique properties make it a suitable candidate for various applications in agriculture, medicine, and chemistry. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-methylsulfinylpyrazole involves the reaction of 3,5-dimethylpyrazole with dimethyl sulfoxide (DMSO) in the presence of a strong base such as potassium hydroxide (KOH). The reaction takes place at a temperature of 120°C for 24 hours, resulting in the formation of 1-Methyl-4-methylsulfinylpyrazole. This method is simple and efficient, and the yield of the product is high.
Applications De Recherche Scientifique
1-Methyl-4-methylsulfinylpyrazole has numerous applications in scientific research. In the field of agriculture, this compound has been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for use as a pesticide or fungicide. In the field of medicine, 1-Methyl-4-methylsulfinylpyrazole has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In chemistry, this compound has been used as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
1-methyl-4-methylsulfinylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-7-4-5(3-6-7)9(2)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOIBFJEQDHVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-methylsulfinylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2946231.png)
![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)
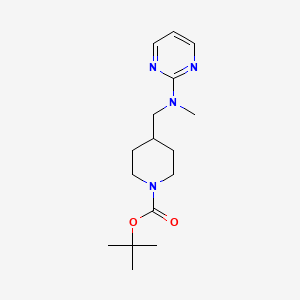
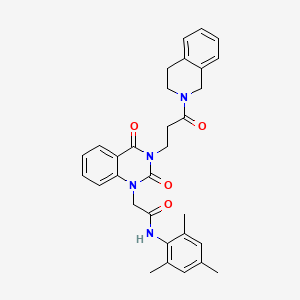
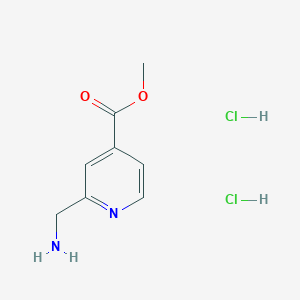
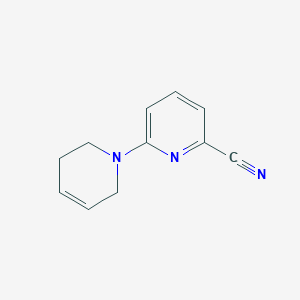
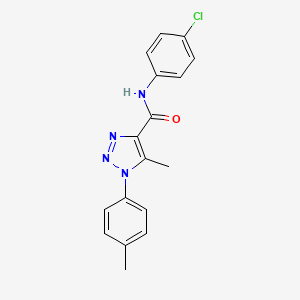

![8-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2946242.png)
![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)
![Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B2946249.png)

